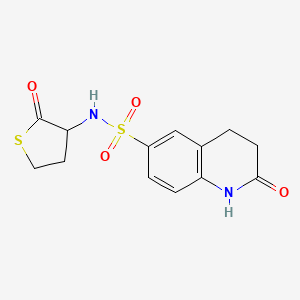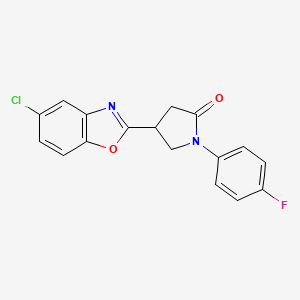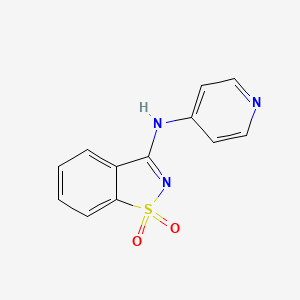
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a sulfonamide group, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs and sulfonylureas.
Thiophene derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid, exhibit similar chemical reactivity.
Quinoline derivatives: Molecules like quinine and chloroquine have structural similarities due to the quinoline core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H14N2O4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-oxo-N-(2-oxothiolan-3-yl)-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O4S2/c16-12-4-1-8-7-9(2-3-10(8)14-12)21(18,19)15-11-5-6-20-13(11)17/h2-3,7,11,15H,1,4-6H2,(H,14,16) |
InChI Key |
YQEDSBARQCLUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B15002504.png)
![Ethyl 5-({[1-(adamantan-1-YL)propyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B15002507.png)
![7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15002511.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15002517.png)
![N-[4-(acetylamino)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B15002518.png)
![4,7-dimethoxy-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B15002523.png)
![N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine](/img/structure/B15002524.png)


![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B15002544.png)

![8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
![2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B15002554.png)
